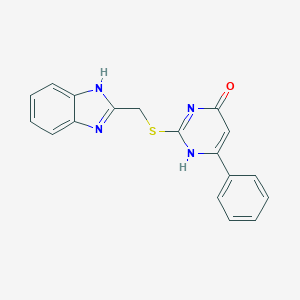![molecular formula C17H20N4OS B493890 2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER](/img/structure/B493890.png)
2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base linked to a phenoxy-ethylsulfanyl group. The presence of isopropyl and methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER typically involves multiple steps. One common method includes the coupling of a phenoxy acid with a purine derivative. The reaction conditions often require the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or purine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane (DCM), lutidine, and TBTU for coupling reactions, as well as various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methyl-phenoxy-acetic acid
- 6-Oxo-6H-benzo©chromen-3-yl ester
- 2-Isopropyl-5-methyl-phenoxy-acetic acid methyl ester
Uniqueness
What sets 2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER apart from similar compounds is its unique combination of a purine base with a phenoxy-ethylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
6-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)13-5-4-12(3)8-14(13)22-6-7-23-17-15-16(19-9-18-15)20-10-21-17/h4-5,8-11H,6-7H2,1-3H3,(H,18,19,20,21) |
InChI Key |
ZZUSYVBZXPPXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)
![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)
![(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B493814.png)
![2-[(1-Phenyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493815.png)

![2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B493819.png)
![2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493820.png)
![2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B493826.png)
![8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine](/img/structure/B493827.png)

